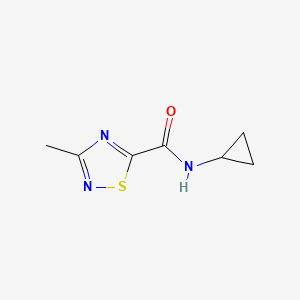

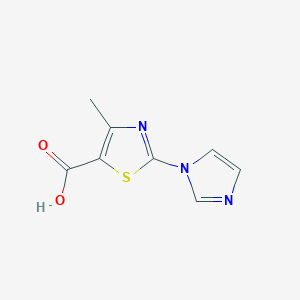

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

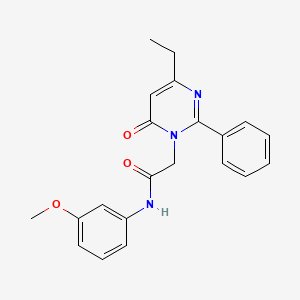

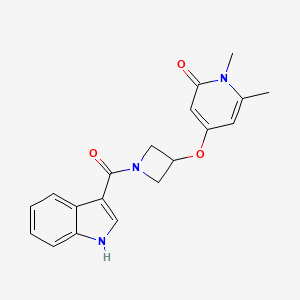

“N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . This compound has been investigated for its antifungal activity .

Synthesis Analysis

The synthesis of “N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” involves several steps. A series of 4-methyl-N-(5-substituted-1, 3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide were synthesized and their chemical structures were confirmed by 1 H NMR, FTIR, MS, and elemental analysis . Another study reported the synthesis of new 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Scientific Research Applications

Urease Inhibitors

Compounds with a thiadiazole structure have been found to be effective urease inhibitors . Urease is an enzyme found in a wide variety of plants, algae, fungi, and bacteria that catalyzes the hydrolysis of urea to carbamic acids which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .

Antimicrobial Agents

Thiadiazole derivatives have shown significant antimicrobial activities . For example, some derivatives demonstrated significant antifungal activities with MIC values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .

Anti-inflammatory Agents

Thiadiazole derivatives have also been found to have anti-inflammatory effects . In a recent study, three derivatives showed a significant reduction in paw edema, indicating their potential as anti-inflammatory agents .

Anticancer Agents

Thiadiazole derivatives have been studied for their potential anticancer properties . A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Enzyme Inhibitors

Thiadiazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . These enzyme inhibitory activities make them potential candidates for the treatment of various diseases.

Antitubercular Agents

Thiadiazole derivatives have also been studied for their potential as antitubercular agents . The structure–activity relationship of these compounds makes them important in drug design, discovery, and development .

Future Directions

Mechanism of Action

Target of Action

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, like other 1,3,4-thiadiazole derivatives, is known to interact with a variety of biological targets . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90), which displays a chaperone activity and controls the folding of numerous proteins .

Result of Action

It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

properties

IUPAC Name |

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQZTGGHCGUZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)

![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)

![Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B2442870.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)